N-Boc-2-bromo-2-propen-1-amine
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Overview
Description
N-Boc-2-bromo-2-propen-1-amine, also known as tert-Butyl (2-bromoallyl)carbamate, is a chemical compound with the molecular formula C8H14BrNO2 and a molecular weight of 236.11 g/mol . This compound is characterized by the presence of a bromine atom attached to a propenyl group, which is further connected to a carbamate group protected by a tert-butyl group. The compound is widely used in organic synthesis, particularly in the protection of amine functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-2-bromo-2-propen-1-amine can be synthesized through various methods. One common approach involves the reaction of 2-bromo-2-propen-1-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . The reaction proceeds smoothly, yielding the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as recrystallization and column chromatography to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-bromo-2-propen-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Protection and Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases like potassium tert-butoxide in solvents such as tetrahydrofuran (THF).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or methanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines, thiols, or ethers.
Elimination Reactions: Formation of alkenes.
Deprotection: Formation of 2-bromo-2-propen-1-amine.
Scientific Research Applications
N-Boc-2-bromo-2-propen-1-amine has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Studies: Utilized in the modification of biomolecules for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-Boc-2-bromo-2-propen-1-amine primarily involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The Boc group provides stability and protection to the amine functionality, allowing for selective reactions to occur .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-2-chloro-2-propen-1-amine
- N-Boc-2-iodo-2-propen-1-amine
- N-Boc-2-fluoro-2-propen-1-amine
Uniqueness
N-Boc-2-bromo-2-propen-1-amine is unique due to the presence of the bromine atom, which provides a good leaving group for nucleophilic substitution reactions. This makes it more reactive compared to its chloro, iodo, and fluoro counterparts .
Properties
IUPAC Name |
tert-butyl N-(2-bromoprop-2-enyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO2/c1-6(9)5-10-7(11)12-8(2,3)4/h1,5H2,2-4H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZMIGMVDIGODK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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